![molecular formula C19H17F4NO3S B2605358 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2210053-73-7](/img/structure/B2605358.png)
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
The compound is an organofluorine compound, which is a compound containing at least one carbon-fluorine bond .
Chemical Reactions Analysis
I found a related synthesis process involving the preparation of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate .Physical And Chemical Properties Analysis
I found information on a related compound, 2-(Trifluoromethyl)phenylacetic acid, which has a molecular formula of CHFO and an average mass of 204.146 Da .Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinolines are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry. The compound can be utilized in the transition metal-free synthesis of 3-acylquinolines. This process involves a formal [4+2] annulation of anthranils and enaminones, which is a key step in creating quinoline derivatives that are valuable for their biological and chemical properties .
Biological Activity Studies
Indole derivatives, which share structural similarities with our compound, exhibit a broad spectrum of biological activities. The compound can be used to synthesize indole derivatives for pharmacological studies, exploring their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents .
Development of Antiviral Agents
The structural complexity of the compound allows for the creation of derivatives that can be tested for antiviral activity. Specifically, modifications to the thiazepan ring could lead to the development of novel antiviral agents with potential applications against a range of RNA and DNA viruses .
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-7-14(8-6-13)19(21,22)23/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVGFSWVPLISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone |
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